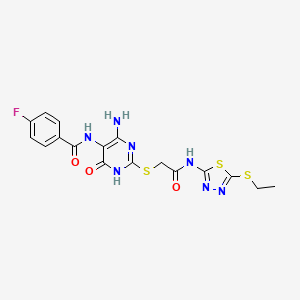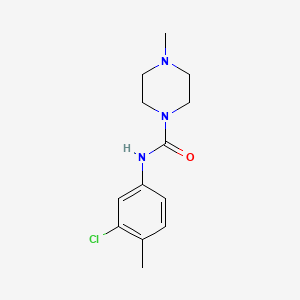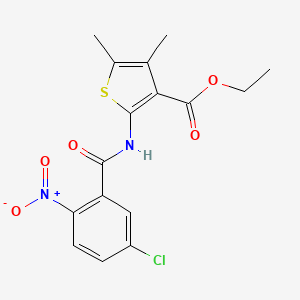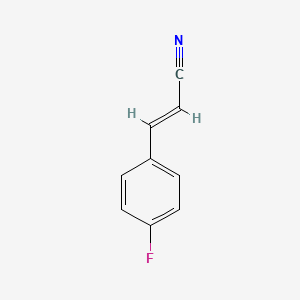
2-(4-Isopropoxyphenyl)quinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Isopropoxyphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C19H17NO3 and a molecular weight of 307.34 g/mol . This compound is a derivative of quinoline, a heterocyclic aromatic organic compound, and features an isopropoxyphenyl group at the 4-position of the quinoline ring. It is primarily used in research settings, particularly in the fields of chemistry and biology.
準備方法
The synthesis of 2-(4-Isopropoxyphenyl)quinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the condensation of 2-aminoaryl ketones with arylacetylenes, followed by cyclization to form the quinoline ring . Another method includes the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions . Additionally, microwave-assisted processes have been introduced for the preparation of quinoline-4-carboxylic acids, which involve a condensation reaction between isatins and sodium pyruvate .
化学反応の分析
2-(4-Isopropoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include molecular iodine, silica gel, and sodium pyruvate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with molecular iodine in ethanol can yield quinoline derivatives with different substituents .
科学的研究の応用
2-(4-Isopropoxyphenyl)quinoline-4-carboxylic acid has several scientific research applications. It is used in the synthesis of heterocyclic compounds and their biological activity studies . In medicinal chemistry, quinoline derivatives have shown potential as antimalarial agents, with some compounds exhibiting good activity against chloroquine-sensitive Plasmodium falciparum strains . Additionally, this compound is used in proteomics research and other biochemical studies .
作用機序
The mechanism of action of 2-(4-Isopropoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the application, quinoline derivatives are known to interfere with the heme detoxification pathway in Plasmodium parasites, leading to their antimalarial effects . In other contexts, the compound may interact with different enzymes or receptors, modulating their activity and resulting in various biological effects.
類似化合物との比較
2-(4-Isopropoxyphenyl)quinoline-4-carboxylic acid can be compared with other similar compounds, such as 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid . Both compounds share a similar quinoline core structure but differ in the position of the isopropoxyphenyl group. This difference can lead to variations in their chemical reactivity and biological activity. Other related compounds include various quinoline derivatives that have been studied for their medicinal and industrial applications .
特性
IUPAC Name |
2-(4-propan-2-yloxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-12(2)23-14-9-7-13(8-10-14)18-11-16(19(21)22)15-5-3-4-6-17(15)20-18/h3-12H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWZQSBTGVJYHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20976793 |
Source


|
| Record name | 2-{4-[(Propan-2-yl)oxy]phenyl}quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20976793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6131-14-2 |
Source


|
| Record name | 2-{4-[(Propan-2-yl)oxy]phenyl}quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20976793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methoxy-5-(3-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2643367.png)
![3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2643369.png)
![N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2,3-dimethoxybenzamide](/img/structure/B2643370.png)
![2-(4-fluorophenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2643371.png)

![2-(Hydroxymethyl)-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B2643377.png)
![(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2643378.png)
![ethyl 7-benzyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2643379.png)



![N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2643384.png)

